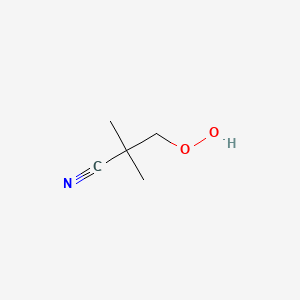

3-Hydroperoxy-2,2-dimethylpropanenitrile

Description

Structure

3D Structure

Properties

CAS No. |

98071-18-2 |

|---|---|

Molecular Formula |

C5H9NO2 |

Molecular Weight |

115.13 g/mol |

IUPAC Name |

3-hydroperoxy-2,2-dimethylpropanenitrile |

InChI |

InChI=1S/C5H9NO2/c1-5(2,3-6)4-8-7/h7H,4H2,1-2H3 |

InChI Key |

IHXMEZODXOJPRS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(COO)C#N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Hydroperoxy 2,2 Dimethylpropanenitrile

Mechanistic Elucidation of Peroxidation Pathways

The introduction of a hydroperoxy group onto an alkyl chain can be achieved through several mechanistic pathways. For the synthesis of 3-Hydroperoxy-2,2-dimethylpropanenitrile, both radical-initiated and catalytic oxygenation approaches are considered viable.

Radical-initiated oxygenation involves the generation of a carbon-centered radical, which then reacts with molecular oxygen. In the case of synthesizing this compound from 2,2-dimethylpropanenitrile, the reaction would proceed via a radical intermediate at the C3 position. The process is typically initiated by the decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, which abstracts a hydrogen atom from the precursor molecule.

The resulting alkyl radical reacts with triplet oxygen (O₂) to form a peroxy radical. This peroxy radical can then abstract a hydrogen atom from another precursor molecule or a suitable hydrogen donor to yield the desired this compound and propagate the radical chain reaction. Recent studies on the radical-initiated functionalization of alkyl nitriles have shown that α-cyano sp³-hybridized carbon-centered radicals can be generated and participate in various reactions, suggesting the feasibility of this approach for the target molecule. acs.org The cyano group can act as a radical acceptor in cascade reactions, which could be a competing pathway to consider. rsc.org

A plausible reaction mechanism is outlined below:

Initiation: Initiator → 2 R•

Propagation:

R• + NC-C(CH₃)₂-CH₃ → RH + NC-C(CH₃)₂-CH₂•

NC-C(CH₃)₂-CH₂• + O₂ → NC-C(CH₃)₂-CH₂OO•

NC-C(CH₃)₂-CH₂OO• + NC-C(CH₃)₂-CH₃ → NC-C(CH₃)₂-CH₂OOH + NC-C(CH₃)₂-CH₂•

Termination: Combination of various radical species.

Catalytic oxygenation offers an alternative pathway that can provide greater control over selectivity and reaction conditions. Transition metal catalysts are often employed to activate molecular oxygen or a peroxide source for the selective oxidation of C-H bonds. cardiff.ac.uk For the synthesis of this compound, a catalyst could facilitate the direct insertion of oxygen into a C-H bond of the precursor, 2,2-dimethylpropanenitrile.

Various catalytic systems have been developed for direct H₂O₂ synthesis from H₂ and O₂, which could be adapted for in-situ generation and subsequent reaction. royalsocietypublishing.orgacs.org The choice of catalyst is crucial and can influence the reaction rate and selectivity. For instance, palladium-based catalysts have been extensively studied for H₂O₂ synthesis. cardiff.ac.uk The mechanism in a catalytic system would likely involve the formation of a metal-oxo or metal-peroxo intermediate that then reacts with the organic substrate. The nitrile group's presence may influence the catalyst's activity and selectivity.

| Catalyst Type | Potential Advantages | Potential Challenges |

| Homogeneous (e.g., Co(II), Mn(II) salts) | High activity, mild reaction conditions | Catalyst separation and recycling |

| Heterogeneous (e.g., supported Pd, Au) | Easy separation, potential for reuse | Lower activity, potential for metal leaching |

| Photocatalysis | Sustainable, uses light energy | Requires specific reactor design, potential for side reactions |

Design and Synthesis of Precursor Molecules

The primary precursor for the synthesis of this compound is 2,2-dimethylpropanenitrile, also known as pivalonitrile. nist.govnist.gov This precursor can be synthesized through various methods, including the reaction of pivalic acid with ammonia (B1221849) over a catalyst. google.com The structure of 2,2-dimethylpropanenitrile provides a tertiary carbon center, which can influence the regioselectivity of the peroxidation reaction.

An alternative strategy involves the synthesis of a precursor that already contains a functional group at the C3 position, which can then be converted to a hydroperoxy group. For example, 3-hydroxy-2,2-dimethylpropanenitrile (B172602) could be a potential intermediate. cymitquimica.com This alcohol could then be subjected to peroxidation using hydrogen peroxide under acidic or basic conditions.

| Precursor | Synthetic Route to Precursor | Subsequent Peroxidation Step |

| 2,2-Dimethylpropanenitrile | Ammoxidation of isobutylene (B52900) or reaction of pivalic acid with ammonia. google.com | Direct radical or catalytic oxygenation. |

| 3-Bromo-2,2-dimethylpropanenitrile | Radical bromination of 2,2-dimethylpropanenitrile. | Nucleophilic substitution with a peroxide source. |

| 3-Hydroxy-2,2-dimethylpropanenitrile | Hydroxylation of 2,2-dimethylpropanenitrile or reduction of a corresponding carbonyl. cymitquimica.com | Reaction with H₂O₂/acid or H₂O₂/base. |

Optimization of Reaction Parameters for Chemo- and Regioselectivity

Achieving high chemo- and regioselectivity is critical in the synthesis of this compound to minimize the formation of byproducts. Key reaction parameters that require optimization include temperature, pressure, solvent, catalyst, and reactant concentrations.

The temperature must be carefully controlled to ensure the efficient formation of the hydroperoxide without inducing its thermal decomposition. compositesone.com Organic peroxides are thermally unstable, and their decomposition can be self-accelerating. compositesone.com The pressure of oxygen in direct oxygenation reactions will influence the reaction rate and selectivity.

The choice of solvent can significantly impact the reaction by affecting the solubility of reactants and the stability of intermediates. acs.org For radical reactions, non-reactive solvents that can facilitate the desired hydrogen abstraction are preferred. In catalytic systems, the solvent can coordinate with the catalyst and influence its activity.

| Parameter | Effect on Reaction | Typical Range for Optimization |

| Temperature | Affects reaction rate and peroxide stability. | 0 - 60 °C |

| Oxygen Pressure | Influences the rate of peroxy radical formation. | 1 - 10 atm |

| Solvent | Affects solubility and stability of intermediates. | Acetonitrile, tert-butanol, ethyl acetate |

| Catalyst Loading | Impacts reaction rate and cost-effectiveness. | 0.1 - 5 mol% |

| Initiator Concentration | Controls the rate of radical generation. | 1 - 10 mol% |

Isolation and Handling Protocols for Thermally Labile Peroxy Compounds

Organic peroxides are energetic materials and must be handled with extreme care. yale.edu The isolation and purification of this compound require specialized protocols to ensure safety. The thermal stability of an organic peroxide is often characterized by its Self-Accelerating Decomposition Temperature (SADT), which is the lowest temperature at which it will undergo a runaway decomposition. compositesone.comhmroyal.com

For isolation, techniques that avoid high temperatures, such as low-temperature crystallization or chromatography on deactivated silica (B1680970) gel, are recommended. It is crucial to avoid concentrating the peroxide to a pure state if possible, as this significantly increases the risk of explosion.

General Handling Precautions:

Always wear appropriate personal protective equipment, including safety glasses, a face shield, and gloves. yale.edueopsg.org

Work in a well-ventilated fume hood and behind a safety shield.

Avoid friction, grinding, and impact.

Store in a cool, dark place, away from heat sources and incompatible materials such as strong acids, bases, and metals. hmroyal.comamericanchemistry.com

Use diluted solutions whenever possible.

Never return unused peroxide to the original container to avoid contamination. eopsg.org

In case of a spill, absorb the material with an inert, non-combustible absorbent like vermiculite (B1170534) and wet it with water before disposal. eopsg.org

| Hazard | Mitigation Strategy |

| Thermal Decomposition | Store at low temperatures, avoid heat sources. compositesone.com |

| Mechanical Shock/Friction | Handle gently, use appropriate equipment. |

| Contamination | Use clean glassware, avoid contact with metals and other incompatible substances. americanchemistry.com |

| Fire/Explosion | Work on a small scale, use a safety shield, have appropriate fire extinguishing media available. |

Reactivity and Mechanistic Investigations of 3 Hydroperoxy 2,2 Dimethylpropanenitrile

Decomposition Pathways and Radical Generation Mechanisms

The decomposition of hydroperoxides is a critical aspect of their chemistry, leading to the formation of reactive radical species. The stability of the O-O bond is relatively low, making it susceptible to cleavage through thermal, catalyzed, or photolytic means.

Thermal Decomposition Kinetics and Thermochemistry

No experimental data for the thermal decomposition kinetics or thermochemistry of 3-Hydroperoxy-2,2-dimethylpropanenitrile has been reported. For analogous tertiary hydroperoxides, thermal decomposition typically proceeds via homolytic cleavage of the peroxide bond (O-O) to generate an alkoxyl and a hydroxyl radical.

The rate of this decomposition is highly dependent on temperature. Kinetic studies on similar compounds, such as cumene (B47948) hydroperoxide, have shown that the decomposition can follow complex kinetics, sometimes influenced by the solvent and concentration through radical-induced decomposition pathways. The activation energy (Ea) for the unimolecular thermal decomposition of tertiary alkyl hydroperoxides generally falls within a range that allows for controlled radical generation at elevated temperatures.

Interactive Data Table: Hypothetical Thermal Decomposition Parameters The following table is a hypothetical representation based on typical values for tertiary hydroperoxides and is for illustrative purposes only. No actual data for this compound has been published.

| Parameter | Hypothetical Value Range | Unit |

| Activation Energy (Ea) | 120 - 170 | kJ/mol |

| Pre-exponential Factor (A) | 10¹³ - 10¹⁶ | s⁻¹ |

| Decomposition Temperature | 80 - 150 | °C |

| (for significant rate) |

Transition Metal-Catalyzed Decomposition Pathways

The decomposition of hydroperoxides is often accelerated by the presence of transition metal ions, such as those of iron, copper, cobalt, and manganese. This catalyzed decomposition can occur at significantly lower temperatures than thermal decomposition. The mechanism typically involves a redox cycle where the metal ion alternates between two oxidation states.

For this compound, a Fenton-like or Haber-Weiss mechanism would be anticipated. For example, with an iron catalyst:

Reduction of Hydroperoxide: Fe²⁺ + ROOH → Fe³⁺ + RO• + OH⁻

Oxidation of Hydroperoxide: Fe³⁺ + ROOH → Fe²⁺ + ROO• + H⁺

This catalytic cycle generates both alkoxyl (RO•) and peroxyl (ROO•) radicals, which can initiate a variety of subsequent reactions. The presence of the nitrile group adjacent to the tertiary carbon may influence the rate and pathway of these reactions, but specific studies on this effect for the target molecule are unavailable.

Photolytic Cleavage and Radical Intermediates

Photolysis, or the cleavage of chemical bonds by light, provides another route for the decomposition of hydroperoxides. Irradiation with ultraviolet (UV) light can induce the homolytic cleavage of the O-O bond.

For this compound, this process would yield the 3-cyano-1,1-dimethylpropoxyl radical and a hydroxyl radical:

(CH₃)₂C(CH₂CN)OOH + hν → (CH₃)₂C(CH₂CN)O• + •OH

These primary radical intermediates are highly reactive. The alkoxyl radical can undergo further reactions such as hydrogen abstraction from a substrate or β-scission. In the case of the 3-cyano-1,1-dimethylpropoxyl radical, β-scission could lead to the formation of acetone (B3395972) and a cyanomethyl radical (•CH₂CN), or cleavage of a methyl radical to form 3-oxopropanenitrile. The specific pathway would depend on the reaction conditions, but no experimental verification for this compound exists.

Role in Oxidative and Reductive Transformations

As a hydroperoxide, the compound is inherently an oxidizing agent, but the hydroperoxy group can also be reduced.

Oxidative Reactions with Organic Substrates

Organic hydroperoxides are used as oxidants in various synthetic transformations. In the presence of suitable metal catalysts (e.g., titanium, vanadium, molybdenum), they are known to perform epoxidations of alkenes and hydroxylations of alkanes. The active oxidant is often a metal-peroxo species formed by the reaction of the hydroperoxide with the metal catalyst. Although this compound could theoretically be used for such reactions, no specific examples or studies of its efficacy or selectivity as an oxidant have been published.

Reductive Conversions to Corresponding Functionalities

The reduction of a hydroperoxide group (-OOH) is a common transformation that yields the corresponding alcohol (-OH). This can be achieved with a variety of reducing agents. A common and mild method involves the use of phosphines, such as triphenylphosphine (B44618) (PPh₃), which are oxidized to phosphine (B1218219) oxides in the process.

The expected reaction for this compound would be:

(CH₃)₂C(CH₂CN)OOH + PPh₃ → (CH₃)₂C(CH₂CN)OH + O=PPh₃

This reaction would produce 3-Hydroxy-2,2-dimethylpropanenitrile (B172602) . Other reducing agents, such as sulfides or sodium sulfite, could also be employed. However, no specific literature reports the synthesis of 3-Hydroxy-2,2-dimethylpropanenitrile via the reduction of its hydroperoxide precursor.

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of this compound is dictated by the interplay between the hydroperoxy (-OOH) group and the nitrile (-C≡N) group.

The Hydroperoxy Group as a Nucleophile and Electrophile:

The hydroperoxide group possesses both nucleophilic and electrophilic characteristics. The terminal oxygen atom of the hydroperoxide anion (ROO⁻) is a potent nucleophile. acs.orgresearchgate.net In the presence of a base, this compound could be deprotonated to form the corresponding hydroperoxide anion. This anion could then participate in nucleophilic substitution or addition reactions. For instance, it could react with alkyl halides or epoxides. masterorganicchemistry.com

Conversely, the oxygen atom bonded to the carbon can act as an electrophilic center, particularly when activated by an acid or a Lewis acid. acs.orgunl.edu Tertiary hydroperoxides have been utilized for the electrophilic alkylation of activated aromatic substrates. acs.org

The Nitrile Group as an Electrophile:

The carbon atom of the nitrile group is inherently electrophilic due to the polarization of the carbon-nitrogen triple bond and can be represented by a resonance structure with a positive charge on the carbon. libretexts.org This electrophilicity allows the nitrile group to be attacked by a wide range of nucleophiles. libretexts.org

However, the 2,2-dimethyl substitution (a neopentyl-like structure) would introduce significant steric hindrance around the nitrile group. Neopentyl halides are known to react very slowly in both SN1 and SN2 reactions due to this steric bulk. pbworks.comstackexchange.com This suggests that nucleophilic attack on the nitrile carbon of this compound would be significantly impeded.

Intramolecular Interactions:

The proximity of the hydroperoxy and nitrile groups could lead to intramolecular reactions. For example, under certain conditions, the hydroperoxy group could act as an internal nucleophile, attacking the electrophilic carbon of the nitrile. This has been observed in cobalt(III)-hydroperoxo complexes containing coordinated nitriles, leading to the formation of peroxyimidato complexes. nih.govacs.org

Interactions with Main Group and Organometallic Reagents

The interaction of this compound with main group and organometallic reagents would likely involve reactions at both the hydroperoxide and nitrile functionalities.

Reactions with Organometallic Reagents:

Organometallic reagents such as Grignard reagents (RMgX) and organolithium reagents (RLi) are strong nucleophiles and bases. chemistrysteps.comquimicaorganica.org Their reaction with this compound would likely be complex.

Acid-Base Reaction: The acidic proton of the hydroperoxy group would readily react with the organometallic reagent in an acid-base reaction. This would consume one equivalent of the reagent to form the corresponding hydroperoxide salt.

Nucleophilic Attack on the Nitrile: Following the initial acid-base reaction, a second equivalent of the organometallic reagent could potentially attack the electrophilic carbon of the nitrile group. This would lead to the formation of an imine anion, which upon acidic workup, would hydrolyze to a ketone. pressbooks.publibretexts.org However, as previously noted, the steric hindrance from the adjacent dimethyl groups would likely make this reaction very slow.

The general reactivity of nitriles with organometallic reagents is summarized in the table below.

| Reagent | Intermediate after Nucleophilic Addition | Final Product after Hydrolysis |

| Grignard Reagent (R'MgX) | Imine Salt | Ketone |

| Organolithium Reagent (R'Li) | Imine Salt | Ketone |

Reactions with Main Group Reagents:

Reducing Agents: Main group hydrides, such as lithium aluminum hydride (LiAlH₄), are capable of reducing both hydroperoxides and nitriles. libretexts.orgwikipedia.org The hydroperoxy group would be reduced to an alcohol, and the nitrile group would be reduced to a primary amine.

Lewis Acids: Lewis acids could coordinate to either the oxygen atoms of the hydroperoxide or the nitrogen atom of the nitrile. Coordination to the hydroperoxide could facilitate its decomposition or its action as an electrophilic alkylating agent. acs.org Coordination to the nitrile would increase its electrophilicity, potentially making it more susceptible to nucleophilic attack, although steric hindrance would remain a major factor.

A summary of potential reactions with main group reagents is provided below.

| Main Group Reagent | Potential Reaction | Product Functional Group(s) |

| Lithium Aluminum Hydride (LiAlH₄) | Reduction | Alcohol and Primary Amine |

| Lewis Acids (e.g., BF₃, AlCl₃) | Activation | Complexation, potential for subsequent reactions |

Spectroscopic and Computational Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For a flexible and potentially reactive molecule like 3-Hydroperoxy-2,2-dimethylpropanenitrile, a combination of one-dimensional and multi-dimensional NMR techniques would be required for a complete assignment of its proton and carbon signals.

The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented in Table 1. These predictions are based on data from its structural analog, 3-hydroxy-2,2-dimethylpropanenitrile (B172602), and established chemical shift ranges for hydroperoxides. The ¹H NMR spectrum of 3-hydroxy-2,2-dimethylpropanenitrile shows signals for the methyl protons at approximately 1.36 ppm and the methylene (B1212753) protons at 3.58 ppm. For the hydroperoxy analog, the methylene protons are expected to be slightly downfield due to the proximity of the hydroperoxy group. The hydroperoxy proton itself is anticipated to appear as a broad singlet in the range of 8-10 ppm, a characteristic chemical shift for such protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C(CH₃)₂ | - | ~22 |

| C(CH₃)₂ | 1.3 - 1.4 (s, 6H) | - |

| CH₂ | 3.6 - 3.8 (s, 2H) | ~75 |

| CN | - | ~120 |

| OOH | 8.0 - 10.0 (br s, 1H) | - |

To unambiguously assign the proton and carbon signals and to identify potential intermediates in its synthesis or decomposition, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial.

COSY: A COSY spectrum would confirm the coupling between protons on adjacent carbons. However, for this compound, which lacks vicinal protons, no cross-peaks are expected, simplifying the spectrum.

HSQC: An HSQC experiment would reveal one-bond correlations between protons and their directly attached carbon atoms. This would definitively link the proton signals of the methyl and methylene groups to their corresponding carbon signals.

Table 2: Predicted HMBC Correlations for this compound

| Proton Signal | Correlated Carbon Signals |

|---|---|

| C(CH₃)₂ | C(CH₃)₂, CH₂, CN |

| CH₂ | C(CH₃)₂, CN |

The presence of a neopentyl group in this compound suggests the possibility of hindered rotation around the C-C bonds, which could be investigated using dynamic NMR (DNMR) spectroscopy. By recording NMR spectra at various temperatures, it would be possible to study the conformational dynamics of the molecule. At lower temperatures, the rotation around the C-CH₂ bond might slow down sufficiently on the NMR timescale, leading to the observation of distinct signals for different conformers. The coalescence of these signals at higher temperatures would allow for the determination of the energy barrier to rotation. Such studies are vital for understanding the molecule's three-dimensional structure and how it might influence its reactivity.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Hydrogen Bonding Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. For this compound, these techniques would be particularly useful for identifying the characteristic vibrations of the nitrile and hydroperoxy groups.

The nitrile (C≡N) stretching vibration typically appears as a sharp, intense band in the IR spectrum between 2220 and 2260 cm⁻¹. The hydroperoxy (-OOH) group exhibits several characteristic vibrations, including the O-H stretch, which is sensitive to hydrogen bonding. In a non-associated state, the O-H stretching frequency is expected around 3550 cm⁻¹. However, in the presence of intermolecular hydrogen bonding, this band will broaden and shift to a lower frequency (typically 3200-3400 cm⁻¹). The O-O stretching vibration, which is often weak in the IR spectrum, is expected in the 840-890 cm⁻¹ region and is usually more readily observed in the Raman spectrum.

Table 3: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| -OOH | O-H stretch (non-H-bonded) | ~3550 |

| -OOH | O-H stretch (H-bonded) | 3200 - 3400 (broad) |

| C≡N | C≡N stretch | 2220 - 2260 |

| -OOH | O-O stretch | 840 - 890 |

The study of these vibrational frequencies as a function of concentration or in different solvents would provide insight into the extent and nature of hydrogen bonding involving the hydroperoxy group.

Mass Spectrometry (High-Resolution Mass Spectrometry, Tandem Mass Spectrometry) for Reaction Monitoring and Mechanistic Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) would be employed to determine the accurate mass of the molecular ion of this compound, allowing for the unambiguous determination of its elemental formula (C₅H₉NO₂).

Tandem mass spectrometry (MS/MS) would be instrumental in probing the fragmentation pathways of the molecule, which is crucial for structural confirmation and for mechanistic studies of its reactions. For hydroperoxides, a characteristic fragmentation pathway involves the neutral loss of H₂O₂ (34 Da). When using soft ionization techniques like electrospray ionization (ESI) with an ammonium (B1175870) adduct, a neutral loss of 51 Da (H₂O₂ + NH₃) is often observed. The fragmentation of the nitrile group can proceed through various pathways, including the loss of HCN (27 Da).

Table 4: Predicted Key Mass Spectral Fragments for this compound

| Ion | Predicted m/z | Fragmentation Pathway |

|---|---|---|

| [M+H]⁺ | 116.0706 | Protonated molecule |

| [M+Na]⁺ | 138.0525 | Sodiated adduct |

| [M+NH₄]⁺ | 133.0971 | Ammoniated adduct |

| [M+H - H₂O₂]⁺ | 82.0600 | Neutral loss of hydrogen peroxide |

| [M+NH₄ - (H₂O₂ + NH₃)]⁺ | 82.0600 | Neutral loss of H₂O₂ and NH₃ |

By monitoring the appearance of the molecular ion of this compound and its characteristic fragments, as well as the ions of any reactants, intermediates, and products, ESI-MS can be a powerful tool for real-time reaction monitoring and for elucidating complex reaction mechanisms.

X-ray Crystallography for Solid-State Structural Determination

Should this compound be a crystalline solid at a suitable temperature, single-crystal X-ray diffraction would provide the definitive determination of its three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsional angles. Of particular interest would be the characterization of intermolecular interactions, especially hydrogen bonding involving the hydroperoxy group. The analysis of the crystal packing would reveal how these molecules arrange themselves in the solid state, which can be influenced by hydrogen bond donors and acceptors, forming chains, dimers, or more complex networks. Such information is invaluable for understanding the physical properties of the compound and can provide insights into its reactivity in the solid phase.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection

Given the labile nature of the O-O bond in hydroperoxides, this compound could be a source of radicals, such as alkoxyl and peroxyl radicals, upon thermolysis or photolysis. Electron Paramagnetic Resonance (EPR) spectroscopy is the primary technique for the direct detection and characterization of radical species.

Due to the typically short lifetimes of these radicals, the use of spin trapping agents would likely be necessary. A spin trap, such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), reacts with the transient radical to form a more stable radical adduct that can be readily detected by EPR. The hyperfine coupling constants of the resulting EPR spectrum provide information about the nature of the trapped radical. For instance, the trapping of an alkoxyl radical (RO•) would yield a different EPR spectrum than the trapping of a peroxyl radical (ROO•), allowing for their differentiation. EPR studies would be crucial for understanding the radical-mediated chemistry of this compound, which could be relevant in various chemical processes.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods) on Electronic Structure and Bonding

No specific quantum chemical calculations for 3-Hydroperoxy-2,2-dimethylpropanenitrile have been reported in the surveyed scientific literature.

However, were such studies to be performed, methods like Density Functional Theory (DFT) and ab initio calculations would be central to understanding the molecule's fundamental properties. DFT methods, such as the B3LYP functional with a basis set like 6-311++G**, are widely used to determine the optimized molecular geometry, electronic structure, and bonding characteristics of organic molecules. nih.govmdpi.com These calculations would yield key data points:

Optimized Geometry: The precise bond lengths, bond angles, and dihedral angles for the most stable three-dimensional structure of the molecule.

Electron Distribution: Analysis of the molecular orbitals would reveal how electron density is distributed, highlighting the polarity of the C-N, C-O, and O-H bonds.

Atomic Charges: Calculation of partial atomic charges would quantify the electrophilic and nucleophilic sites within the molecule.

This information provides a foundational understanding of the molecule's intrinsic stability and potential reactive sites.

Molecular Dynamics Simulations of Intermolecular Interactions and Solvation Effects

There are no published molecular dynamics (MD) simulations specifically investigating this compound.

MD simulations are employed to model the behavior of a molecule over time, particularly its interactions with surrounding molecules, such as a solvent. For this compound, an MD study would typically involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water, dichloromethane) and calculating the forces between all atoms over thousands of timesteps. rsc.orgnih.gov Such a simulation would elucidate:

Solvation Shell Structure: How solvent molecules arrange themselves around the hydroperoxy and nitrile functional groups.

Hydrogen Bonding: The dynamics, strength, and lifetime of hydrogen bonds formed between the molecule's hydroperoxy group and polar solvent molecules. rsc.org

Conformational Dynamics: How the molecule's shape and dihedral angles fluctuate in solution due to thermal motion and solvent interactions. rsc.org

These simulations are crucial for bridging the gap between the gas-phase behavior of a single molecule and its properties in a realistic chemical environment.

Transition State Modeling and Reaction Coordinate Analysis for Reaction Pathways

Specific transition state models and reaction coordinate analyses for reactions involving this compound are not available in the literature.

This area of computational chemistry focuses on the mechanism of chemical reactions. mit.edu When a molecule undergoes a reaction, it passes through a high-energy, transient structure known as the transition state (TS). researchgate.net Computational methods can locate the precise geometry of a TS and calculate its energy, which corresponds to the activation energy barrier of the reaction. mit.eduresearchgate.net

If a reaction pathway, such as the thermal decomposition of this compound, were to be studied, the following would be investigated:

Transition State Search: Algorithms would be used to find the saddle point on the potential energy surface corresponding to the TS.

Intrinsic Reaction Coordinate (IRC) Analysis: This calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS correctly connects the desired species. nih.gov

Activation Energy: The energy difference between the reactants and the transition state determines the theoretical rate of the reaction.

Table 1: Hypothetical Data from Transition State Modeling

| Reaction Pathway | Computational Method | Basis Set | Calculated Activation Energy (kJ/mol) |

|---|---|---|---|

| O-O Bond Homolysis | DFT (B3LYP) | 6-31G(d) | Data not available |

| Intramolecular H-transfer | CBS-QB3 | - | Data not available |

This table illustrates the type of data that would be generated from such a study. No experimental or calculated values are currently available.

Elucidation of Reaction Mechanisms via Computational Energetics and Frontier Molecular Orbital Theory

No studies applying Frontier Molecular Orbital (FMO) theory to this compound have been published.

FMO theory is a powerful model for explaining and predicting chemical reactivity. taylorandfrancis.comwikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule (the nucleophile) and the Lowest Unoccupied Molecular Orbital (LUMO) of another (the electrophile). youtube.compku.edu.cn

A computational analysis of this compound would involve:

Calculating HOMO and LUMO Energies: The energies of these frontier orbitals are key indicators of reactivity. A high HOMO energy suggests good nucleophilicity, while a low LUMO energy indicates good electrophilicity. taylorandfrancis.compku.edu.cn

Mapping Orbital Distributions: Visualizing the 3D shapes of the HOMO and LUMO would show where the molecule is most likely to donate or accept electrons, respectively, predicting the regioselectivity of reactions.

Energy Gap Analysis: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of molecular stability and reactivity. A smaller gap generally implies higher reactivity. taylorandfrancis.com

Table 2: Illustrative Frontier Molecular Orbital Data

| Parameter | Computational Method | Value (Hartree) |

|---|---|---|

| HOMO Energy | DFT/B3LYP | Data not available |

| LUMO Energy | DFT/B3LYP | Data not available |

| HOMO-LUMO Gap | DFT/B3LYP | Data not available |

This table shows representative parameters that would be calculated in an FMO study. No values for the target molecule are published.

Prediction of Spectroscopic Parameters via Computational Methods

There are no computationally predicted spectroscopic parameters for this compound in the reviewed literature.

Quantum chemical calculations can predict various spectroscopic properties with a useful degree of accuracy. These predictions are valuable for interpreting experimental spectra or identifying unknown compounds. For the target molecule, these calculations would typically include:

Infrared (IR) Spectroscopy: Calculation of vibrational frequencies and their intensities would predict the positions and relative strengths of absorption bands in the IR spectrum, helping to identify characteristic vibrations of the O-H, C≡N, and O-O bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Prediction of chemical shifts (¹H and ¹³C) and coupling constants by calculating the magnetic shielding of each nucleus in the molecule's optimized geometry.

These predicted spectra serve as a powerful complement to experimental characterization.

Emerging Research Applications in Synthetic Chemistry and Catalysis

3-Hydroperoxy-2,2-dimethylpropanenitrile as a Precursor in Radical Chemistry

The defining feature of a hydroperoxide is the weak oxygen-oxygen single bond, which can undergo homolytic cleavage upon thermal or photochemical induction to generate two radical species: an alkoxy radical and a hydroxyl radical. This fundamental property is the basis for their use as radical initiators.

In the realm of polymer chemistry, radical initiators are essential for commencing the polymerization chain reaction. Controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), rely on the slow and controlled generation of radicals to produce polymers with well-defined molecular weights and low polydispersity. While a variety of initiators are employed in ATRP, the efficacy of this compound in such systems has not been reported. Theoretically, its thermal decomposition could initiate polymerization; however, the kinetics and compatibility with common ATRP catalysts would require empirical investigation.

The radicals generated from the decomposition of hydroperoxides can be harnessed for various functionalization reactions, including the challenging C-H bond functionalization. This allows for the direct conversion of simple hydrocarbons into more complex molecules. The potential of this compound as a radical source in such transformations is plausible but remains to be experimentally validated.

Utilization as a Selective Oxidizing Agent in Complex Molecule Synthesis

Organic hydroperoxides are frequently used as oxidizing agents in organic synthesis. Their reactivity can be tuned to achieve selective oxidations of various functional groups, such as the epoxidation of alkenes or the oxidation of sulfides to sulfoxides and sulfones. The presence of the nitrile group and the sterically hindered neopentyl-like structure in this compound could theoretically influence its reactivity and selectivity as an oxidizing agent. However, no studies detailing such applications have been published.

Development of Novel Synthetic Routes to Peroxide-Containing Compounds

The hydroperoxy functional group can serve as a handle for the synthesis of other peroxide-containing molecules. For instance, reaction with alkyl halides under basic conditions could yield dialkyl peroxides. The unique structure of this compound could offer a pathway to novel peroxides with potentially interesting properties. This area of its chemistry is, as yet, undeveloped.

Investigation of its Potential in Catalytic Cycles and Ligand Design

In the field of catalysis, peroxides can sometimes play a role in catalytic cycles, either as an oxidant to regenerate a catalyst or as a ligand that modulates the catalytic activity of a metal center. The bifunctional nature of this compound, containing both a hydroperoxy group and a nitrile group, presents an intriguing possibility for its use as a ligand in coordination chemistry and catalysis. The nitrile group could coordinate to a metal center, while the hydroperoxy group could participate in redox processes. This remains a speculative area of research that awaits exploration.

Future Research Directions and Perspectives

Exploration of Asymmetric Synthesis Methodologies for Chiral Derivatives

The development of synthetic routes to chiral derivatives of 3-Hydroperoxy-2,2-dimethylpropanenitrile represents a significant area for future research. The introduction of a chiral center would open avenues for its use in stereoselective transformations and as a building block for complex, biologically active molecules. Research in this area would likely focus on the use of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, to achieve high enantioselectivity. The steric hindrance imposed by the gem-dimethyl group presents a notable challenge that will require innovative catalyst design to overcome.

Integration into Continuous Flow Chemistry Systems for Scalable Research Synthesis

To facilitate more extensive research and potential future applications, the development of a scalable synthesis method for this compound is crucial. Continuous flow chemistry offers a promising platform for this endeavor. The precise control over reaction parameters such as temperature, pressure, and reaction time in a flow system can enhance reaction efficiency and safety, which is particularly important when dealing with potentially unstable hydroperoxides. A continuous flow process would also allow for the on-demand generation of the compound, minimizing the need for storage of large quantities.

Development of Environmentally Benign and Sustainable Synthetic Approaches

Future synthetic strategies for this compound should prioritize environmental sustainability. This involves the exploration of greener solvents, catalysts, and reagents. For instance, research could focus on enzymatic catalysis, which often proceeds under mild conditions with high selectivity. Additionally, the development of synthetic routes that minimize waste generation and utilize renewable starting materials will be a key aspect of making the production of this compound more environmentally friendly.

Interdisciplinary Research with Materials Science for Advanced Functional Materials

The unique combination of a hydroperoxy and a nitrile group within the same molecule suggests potential applications in materials science. Future interdisciplinary research could explore the use of this compound as a monomer or cross-linking agent in the synthesis of novel polymers. The hydroperoxy group could serve as a radical initiator for polymerization, while the nitrile functionality could be leveraged to impart specific properties, such as thermal stability or chemical resistance, to the resulting materials. This could lead to the development of advanced functional materials with tailored properties for a range of applications.

Mechanistic Investigations under Extreme Conditions (High Pressure, Low Temperature)

Understanding the fundamental behavior of this compound under non-standard conditions is essential for both theoretical and practical advancements. Mechanistic investigations at high pressures could reveal novel reaction pathways and intermediates, providing insights into its decomposition mechanisms and potential for use in high-energy materials. Conversely, studies at low temperatures could help to stabilize reactive intermediates, allowing for a more detailed characterization of its chemical properties. These investigations will contribute to a more comprehensive understanding of the molecule's reactivity and stability.

Q & A

Q. What are the key synthetic pathways for 3-Hydroperoxy-2,2-dimethylpropanenitrile, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves the oxidation of 3-hydroxy-2,2-dimethylpropanenitrile using peroxidation agents like hydrogen peroxide or tert-butyl hydroperoxide under controlled acidic or basic conditions. For optimization:

- Temperature : Maintain 0–5°C to minimize premature decomposition of the hydroperoxide group.

- Catalyst : Use catalytic sulfuric acid or enzymatic systems (e.g., lipases) to enhance selectivity .

- Purification : Employ fractional distillation (boiling point: ~217°C at 760 mmHg) or preparative HPLC to isolate the product from byproducts like 3-methoxy derivatives .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- Spectroscopy :

- ¹H/¹³C NMR : Confirm the presence of the hydroperoxy group (δ ~8–10 ppm for -OOH) and nitrile (C≡N stretch at ~2250 cm⁻¹ in IR) .

- MS : Molecular ion peak at m/z 99.13 (C₅H₉NO) with fragmentation patterns matching hydroperoxide cleavage .

- Chromatography :

- GC-MS with a polar column (e.g., DB-WAX) to resolve degradation products.

- HPLC-PDA at 210 nm for quantification (purity ≥95%) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant goggles, and flame-retardant lab coats (flash point: 85.2±19.8°C) .

- Ventilation : Use fume hoods to prevent inhalation of vapors.

- Waste Disposal : Store waste in sealed, amber glass containers and neutralize with reducing agents (e.g., NaHSO₃) before disposal .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the stability and decomposition kinetics of this compound?

- Methodological Answer :

- Kinetic Studies : Conduct accelerated stability tests in solvents (e.g., DMSO, hexane) at 25–60°C. Monitor degradation via HPLC-UV at 230 nm.

- Findings : Polar aprotic solvents (e.g., DMF) accelerate decomposition via radical pathways, while non-polar solvents (hexane) stabilize the compound. Activation energy (Eₐ) calculated via Arrhenius plots ranges from 50–75 kJ/mol .

- Contradiction Resolution : Discrepancies in reported Eₐ values may arise from solvent-specific radical scavengers or impurities. Validate with EPR spectroscopy to detect radical intermediates .

Q. What analytical challenges arise in detecting trace impurities or degradation products of this compound, and how can they be resolved?

- Methodological Answer :

- Challenges : Degradation products like 3-hydroxy-2,2-dimethylpropanenitrile (CAS 19295-57-9) and peroxides co-elute during chromatography.

- Solutions :

- Derivatization : React with triphenylphosphine to convert hydroperoxides to alcohols for easier GC-MS detection .

- 2D-LC-MS/MS : Use a C18 column coupled with HILIC to separate polar/non-polar impurities.

- Quantitative NMR with internal standards (e.g., 1,3,5-trimethoxybenzene) for impurity profiling .

Q. How can computational modeling (e.g., DFT) predict the reactivity and electronic properties of this compound?

- Methodological Answer :

- Model Setup : Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate Fukui indices to identify electrophilic sites (e.g., hydroperoxy oxygen).

- Key Insights :

- The O-O bond dissociation energy (BDE) is ~35 kcal/mol, indicating susceptibility to homolytic cleavage.

- Electron density maps reveal strong hydrogen-bonding capacity (PSA: 33.02 Ų), influencing solubility in polar matrices .

- Validation : Compare computed IR spectra with experimental data (C≡N stretch deviation ≤5 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.